molecular formula C8H10ClN3O B8346621 N-(2-pyrazinylmethyl)-3-chloropropionamide

N-(2-pyrazinylmethyl)-3-chloropropionamide

Cat. No.: B8346621
M. Wt: 199.64 g/mol
InChI Key: XLZRUXAYGKZFBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-pyrazinylmethyl)-3-chloropropionamide is a useful research compound. Its molecular formula is C8H10ClN3O and its molecular weight is 199.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H10ClN3O

Molecular Weight

199.64 g/mol

IUPAC Name

3-chloro-N-(pyrazin-2-ylmethyl)propanamide

InChI

InChI=1S/C8H10ClN3O/c9-2-1-8(13)12-6-7-5-10-3-4-11-7/h3-5H,1-2,6H2,(H,12,13)

InChI Key

XLZRUXAYGKZFBD-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=N1)CNC(=O)CCCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To an aqueous solution of sodium hydroxide (2.31 g) in water (30 ml) was added 2-aminomethylpyrazine hydrochloride (7.0 g) under ice cooling, to which 3-chloropropionylchloride (5.05 g) and solution of sodium hydroxide (2.31 g) in water (30 ml) were simultaneously added dropwise over 30 minutes under stirring. The mixture was stirred for 1 hour at room temperature, followed by extraction with ethyl acetate-THF (1:1, 100 ml×2). The aqueous layer was subjected to salting out with sodium chloride, followed by extraction with ethyl acetate-THF (1:1, 100 ml×2). The organic layers were combined and dried over magnesium sulfate, followed by concentration under reduced pressure. The concentrate was subjected to column chromatography [carrier: silica gel, 200 g; developing agent: ethyl acetate→ethyl acetate-ethanol (4:1)]. The eluent was concentrated and the resulting solid was washed with hexane to give the title compound (4.50 g) as colorless solid product.
Quantity
2.31 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
5.05 g
Type
reactant
Reaction Step Two
Quantity
2.31 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

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